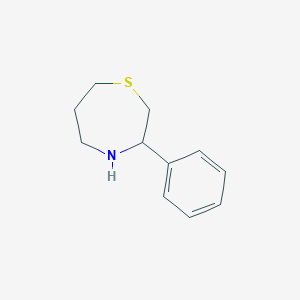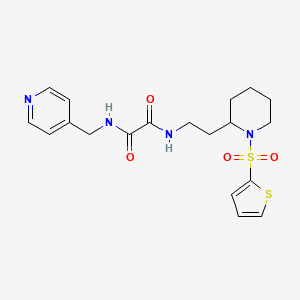
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN3O5 and its molecular weight is 536.03. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sigma-2 Receptor Probes
Research has been conducted on benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), for their potential as sigma-2 receptor probes. These compounds have shown high affinity for sigma-2 receptors, which are implicated in various biological processes and diseases, including cancer and neurodegenerative disorders. The study by Xu et al. (2005) highlights the synthesis and evaluation of such compounds, providing insights into their binding affinity and suggesting their utility in studying sigma-2 receptors in vitro (Xu et al., 2005).
Antipsychotic Agents
Another area of interest is the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. These compounds are evaluated for their binding to dopamine and serotonin receptors, key targets in the treatment of psychiatric disorders. The research by Norman et al. (1996) on various heterocyclic carboxamides, including those related to N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, has contributed to understanding their potential as antipsychotic agents with reduced side effects (Norman et al., 1996).
Imaging of Neuroinflammation
11C-ER176, a radioligand for 18-kDa translocator protein (TSPO), has been developed for PET imaging of neuroinflammation. The study by Ikawa et al. (2017) explores its sensitivity across different affinity genotypes in the human brain, demonstrating its potential in detecting abnormalities in patients with neuroinflammatory conditions. This research provides a foundation for the development of improved radioligands for TSPO and emphasizes the importance of considering in vitro and in vivo properties in ligand development (Ikawa et al., 2017).
Sigma-2 Receptor Ligands for Tumor Diagnosis
The development of hybrid structures between sigma-2 receptor ligands for tumor diagnosis is another significant application. Compounds such as 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and RHM-1 are leads for tumor diagnosis due to their high affinity at sigma-2 receptors. The work by Abate et al. (2011) in creating hybrid structures aims to obtain good candidates for sigma-2 PET tracers, highlighting the role of these compounds in advancing tumor diagnostic methods (Abate et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzaldehyde with 2,4-dimethoxy-6-nitrophenol to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol. This intermediate is then reduced to 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol, which is then reacted with ethyl acetoacetate to form 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline. The final step involves the reaction of this intermediate with N-butyl-4-formylbenzamide to form the target compound.", "Starting Materials": [ "2-chlorobenzaldehyde", "2,4-dimethoxy-6-nitrophenol", "ethyl acetoacetate", "N-butyl-4-formylbenzamide" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2,4-dimethoxy-6-nitrophenol in the presence of a base to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol.", "Step 2: Reduction of 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol using a reducing agent to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol.", "Step 3: Reaction of 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol with ethyl acetoacetate in the presence of a base to form 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline.", "Step 4: Reaction of 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline with N-butyl-4-formylbenzamide in the presence of a base to form N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS番号 |
1189864-89-8 |
製品名 |
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
分子式 |
C29H30ClN3O5 |
分子量 |
536.03 |
IUPAC名 |
N-butyl-4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |
InChIキー |
VEDHDLLNXGUFCK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2596567.png)
![3-(2-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2596569.png)
![2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2596572.png)
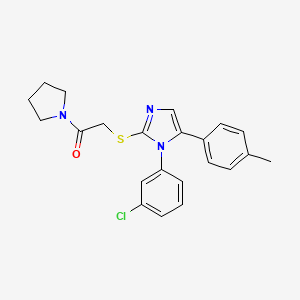
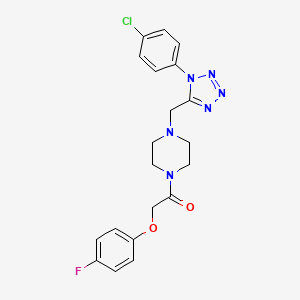
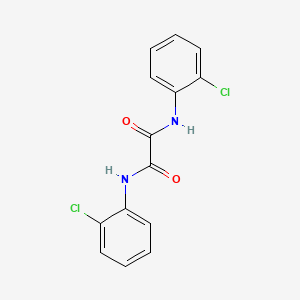

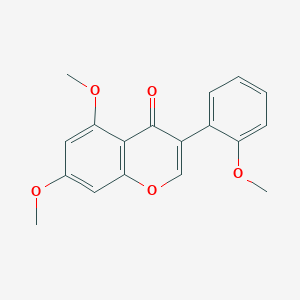

![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)
